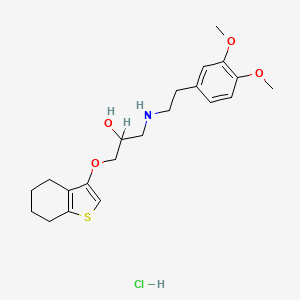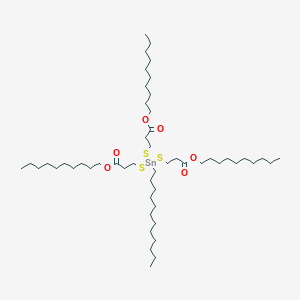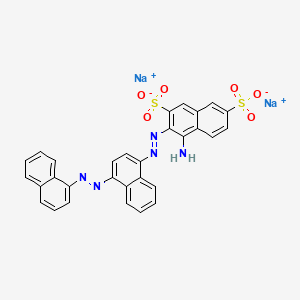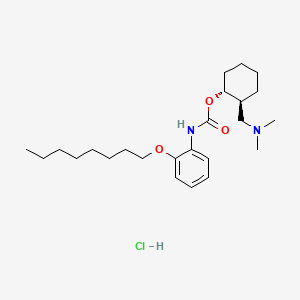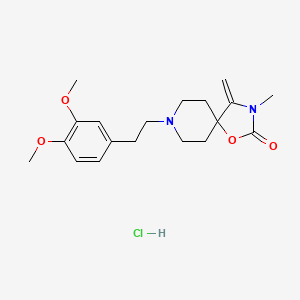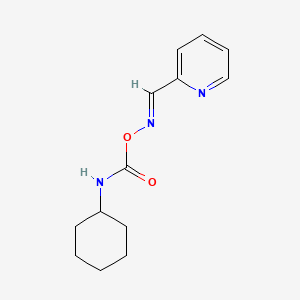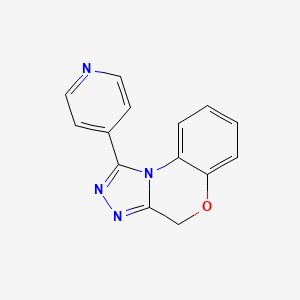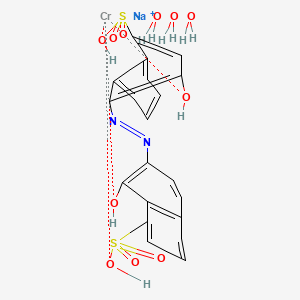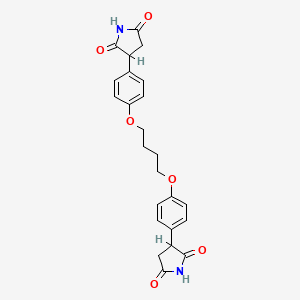
2,2'-((Tetramethylene)di-p-phenylene)disuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((Tetramethylene)di-p-phenylene)disuccinimide is a chemical compound with the molecular formula C24H24N2O6 It is known for its unique structure, which includes a tetramethylene bridge connecting two p-phenylene groups, each bonded to a succinimide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Tetramethylene)di-p-phenylene)disuccinimide typically involves a multi-step process. One common method includes the reaction of p-phenylenediamine with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions to introduce the tetramethylene bridge, resulting in the final compound.
Industrial Production Methods
Industrial production of 2,2’-((Tetramethylene)di-p-phenylene)disuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((Tetramethylene)di-p-phenylene)disuccinimide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
2,2’-((Tetramethylene)di-p-phenylene)disuccinimide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2’-((Tetramethylene)di-p-phenylene)disuccinimide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,2’-((Tetramethylene)di-p-phenylene)disuccinimide can be compared with other similar compounds, such as:
2,2’-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
2,2’-Dichlorodiethyl ether: Used as a solvent and chemical intermediate in various industrial processes.
2,2’-Dithiobis(benzothiazole): Employed as a rubber vulcanization accelerator and in the production of other chemicals.
The uniqueness of 2,2’-((Tetramethylene)di-p-phenylene)disuccinimide lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
87367-89-3 |
|---|---|
Formule moléculaire |
C24H24N2O6 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
3-[4-[4-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]butoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H24N2O6/c27-21-13-19(23(29)25-21)15-3-7-17(8-4-15)31-11-1-2-12-32-18-9-5-16(6-10-18)20-14-22(28)26-24(20)30/h3-10,19-20H,1-2,11-14H2,(H,25,27,29)(H,26,28,30) |
Clé InChI |
JFRADCVGQVHAHW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCCCOC3=CC=C(C=C3)C4CC(=O)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


